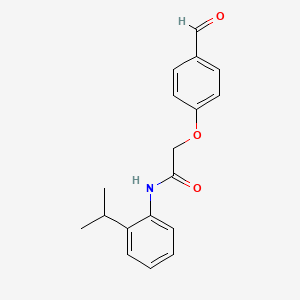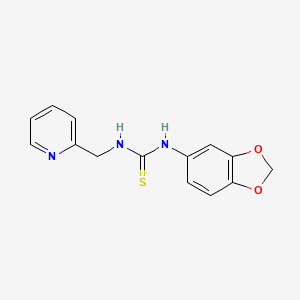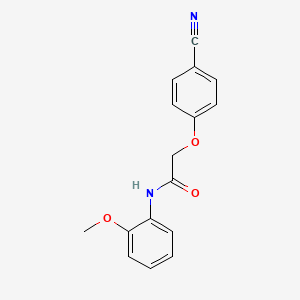
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as TNP-470, is a synthetic analog of fumagillin. It is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is essential for tumor growth and metastasis. TNP-470 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases.
作用機序
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-angiogenic effects by inhibiting the activity of endothelial cell-specific receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in angiogenesis.
Biochemical and Physiological Effects:
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of endothelial cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool. It is a potent and selective inhibitor of angiogenesis, which makes it an ideal tool for studying the role of angiogenesis in various diseases. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several limitations as a research tool. It is a complex molecule that requires specialized synthesis methods, which can be time-consuming and expensive. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
Despite its potential as a therapeutic agent, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has not been approved for clinical use due to its toxicity and poor pharmacokinetics. Future research should focus on developing more potent and selective analogs of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione that have improved pharmacokinetics and safety profiles. Another future direction is to explore the use of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer agents to enhance its efficacy and minimize its toxicity. Finally, future research should focus on identifying biomarkers that can predict the response to 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-angiogenic agents, which can help personalize cancer treatment and improve patient outcomes.
合成法
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized by a multi-step process involving the condensation of fumagillin with various substituted thiadiazoles. One of the most commonly used methods involves the reaction of fumagillin with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with nitric acid to form 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and colon cancer cells. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-tumor effects by inhibiting angiogenesis, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-2-3-10-14-15-13(22-10)16-11(18)8-5-4-7(17(20)21)6-9(8)12(16)19/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLVABOSRYERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)





![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)